2-Chloro-N-(o-tolyl)nicotinamide
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Overview
Description
2-Chloro-N-(o-tolyl)nicotinamide is an organic compound with the molecular formula C13H11ClN2O. It is a member of the pyridine carboxamide family and is characterized by the presence of a chloro group at the second position and a methylphenyl group at the third position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(o-tolyl)nicotinamide typically involves the reaction of 2-chloropyridine-3-carboxylic acid with 2-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(o-tolyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-N-(o-tolyl)nicotinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-Chloro-N-(o-tolyl)nicotinamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
- 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
- 6-chloro-N-(4-methylphenyl)pyridine-3-carboxamide
Uniqueness
2-Chloro-N-(o-tolyl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-Chloro-N-(o-tolyl)nicotinamide is an organic compound that has garnered attention due to its significant biological activity. This compound belongs to the class of nicotinamides, which are derivatives of niacin (vitamin B3), and features a chlorine atom and an o-tolyl group attached to the nicotinamide core. The unique structural characteristics of this compound allow it to engage in various chemical interactions, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is C12H12ClN3O. Its structure can be summarized as follows:
- Chlorine Atom : Enhances the compound's reactivity.
- o-Tolyl Group : Provides specific steric and electronic properties that influence biological interactions.
Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in cellular processes. Notably, studies have suggested potential inhibition of specific kinases and proteases, which could lead to downstream effects on cell signaling pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The following table summarizes some findings regarding its antimicrobial activity:
Bacterial Strain | Activity Observed |
---|---|
Escherichia coli | Moderate inhibition |
Staphylococcus aureus | Significant inhibition |
Pseudomonas aeruginosa | Weak inhibition |
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. In vitro assays have indicated its potential to induce apoptosis in cancer cell lines. For example, studies have reported that this compound can lead to significant cytotoxic effects on human pancreatic cancer cells.
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of this compound on the Patu8988 human pancreatic cancer cell line using an MTT assay. Results indicated that the compound significantly reduced cell viability, suggesting a strong anticancer effect.
- Antimicrobial Screening : Another study screened this compound against multiple bacterial strains, revealing varying levels of efficacy. The findings highlighted its potential as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Chloro-N-(p-tolyl)nicotinamide | Chlorine atom and p-tolyl group | Different biological activity profile |
N-(tert-butyl)-6-chloro-4-(o-tolyl)nicotinamide | tert-butyl group and o-tolyl group | Enhanced solubility and distinct reactivity |
2-Chloro-N-(4'-chlorodiphenyl-2-yl)nicotinamide | Chlorinated diphenyl substituent | Potentially different pharmacokinetic properties |
The distinct substitution pattern on the nicotinamide core of this compound imparts unique chemical and biological properties compared to these similar compounds.
Properties
IUPAC Name |
2-chloro-N-(2-methylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-5-2-3-7-11(9)16-13(17)10-6-4-8-15-12(10)14/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVSQXIKMLXTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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